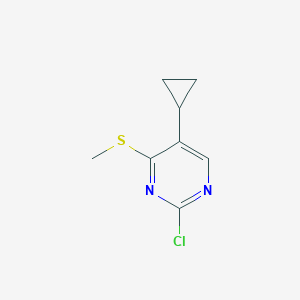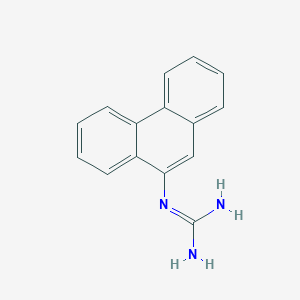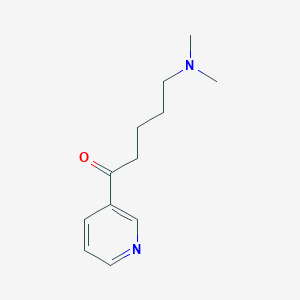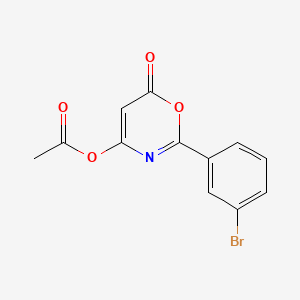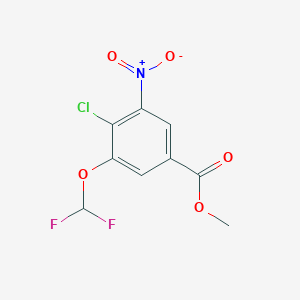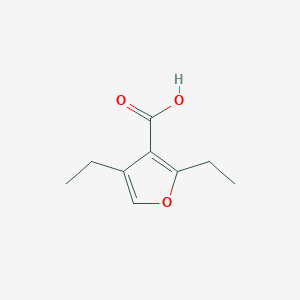
2,4-Diethyl-3-furancarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diethyl-3-furancarboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is distinguished by the presence of two ethyl groups at the 2 and 4 positions and a carboxylic acid group at the 3 position of the furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-3-furancarboxylic acid can be achieved through several methods. One common approach involves the alkylation of furan derivatives followed by carboxylation. For instance, starting with 2,4-diethylfuran, the compound can be carboxylated using carbon dioxide in the presence of a strong base like sodium hydride under high-pressure conditions. Another method involves the Friedel-Crafts acylation of furan with ethyl groups followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used in the hydrogenation steps, while strong acids or bases are employed in the carboxylation reactions. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
2,4-Diethyl-3-furancarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furans, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
科学研究应用
2,4-Diethyl-3-furancarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including resins and coatings.
作用机制
The mechanism of action of 2,4-Diethyl-3-furancarboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways.
相似化合物的比较
Similar Compounds
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups, used as a monomer for biopolymers.
2-Furoic acid: A simpler furan derivative with a single carboxylic acid group, used in organic synthesis.
Uniqueness
2,4-Diethyl-3-furancarboxylic acid is unique due to the presence of two ethyl groups, which can influence its reactivity and interactions compared to other furan derivatives. This structural difference can lead to distinct chemical and biological properties, making it valuable for specific applications.
属性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
2,4-diethylfuran-3-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-3-6-5-12-7(4-2)8(6)9(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI 键 |
CGBIHSWYHHQFNW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=COC(=C1C(=O)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


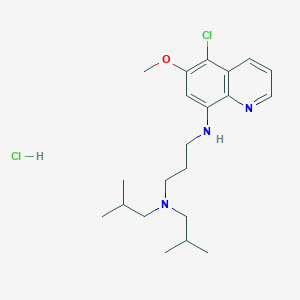
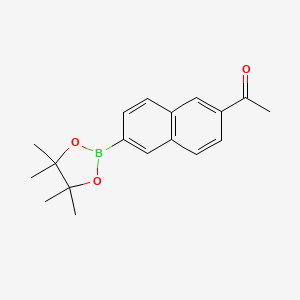
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
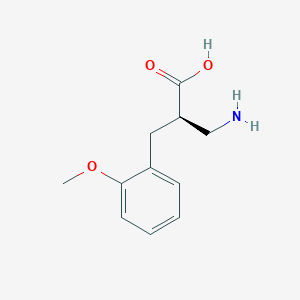
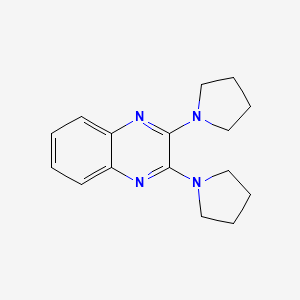
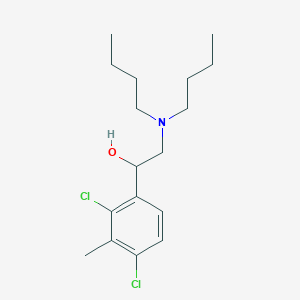
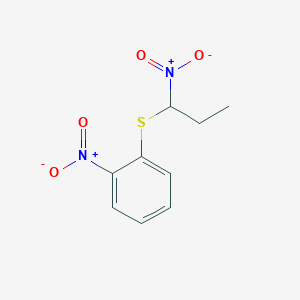
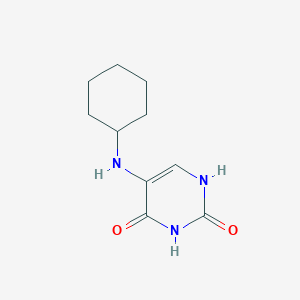
![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)
